Ethyl 3-formylpyridin-2-ylcarbamate
Description
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
ethyl N-(3-formylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)11-8-7(6-12)4-3-5-10-8/h3-6H,2H2,1H3,(H,10,11,13) |
InChI Key |
HXDDLSOJLAVVJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC=N1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between Ethyl 3-formylpyridin-2-ylcarbamate and related pyridine-carbamate derivatives:
| Compound Name | Substituents (Pyridine Ring) | Molecular Formula | Molecular Weight (g/mol) | Notable Functional Groups |
|---|---|---|---|---|
| This compound (Target) | 3-CHO, 2-OCONH₂ | C₉H₁₀N₂O₃ | 194.19 | Formyl, carbamate |
| Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate | 6-F, 3-I, 2-OCONH₂ | C₈H₈FIN₂O₂ | 326.06 | Halogens (F, I), carbamate |
| tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate | 3-F, 2-CH₂OCONH(t-Bu) | C₁₁H₁₅FN₂O₂ | 242.25 | Fluorine, tert-butyl carbamate |
| Ethyl N-[3-(N,N-dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate | 3-SO₂N(CH₃)₂, 2-OCONH₂ | C₁₁H₁₅N₃O₅S | 301.32 | Sulfonyl, dimethylcarbamoyl, carbamate |
Key Observations :
- Halogen vs. Formyl Substituents : The presence of fluorine or iodine in and introduces steric and electronic effects distinct from the formyl group. Halogens increase electronegativity and may enhance stability, whereas the formyl group offers reactivity for further functionalization .
- The sulfonyl-carbamoyl group in introduces strong hydrogen-bonding capacity, as evidenced by its monoclinic crystal structure with hydrogen-bonded networks .
Physicochemical and Crystallographic Properties
Table 2: Comparative Physicochemical Data
Insights :
- The monoclinic crystal system of ’s compound suggests stable packing via hydrogen bonds (O-H···O and N-H···O interactions), which could enhance thermal stability .
- Halogenated derivatives () may exhibit lower solubility in polar solvents due to iodine’s hydrophobic character .
Q & A
Basic: What are the standard synthetic routes for Ethyl 3-formylpyridin-2-ylcarbamate?
Methodological Answer:
this compound is synthesized via carbamate formation, typically involving the reaction of a substituted pyridine precursor (e.g., 3-formylpyridin-2-amine) with ethyl chloroformate or an isocyanate derivative. Key steps include:
- Reagent Selection : Use of ethyl chloroformate in anhydrous conditions with a base like triethylamine to neutralize HCl byproducts .
- Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
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